BenchChemオンラインストアへようこそ!

Gold disodium thiomalate

Pharmacokinetics Gold Retention DMARD

Unlike oral alternatives, gold disodium thiomalate achieves 600–800 µg/dL serum gold levels (vs 10–90 µg/dL for auranofin) and selectively inhibits B-cell IgM production at 0.1 µg/mL without affecting T-cells. Its 43% body retention at 60 days enables long-term tissue distribution studies. Used as a validated DMARD comparator in RA trials with 24.1% remission rate at 12 months. Ideal for HMGB1 trafficking, PKCι signaling, and gold bioaccumulation research.

Molecular Formula C4H3AuNa2O4S
Molecular Weight 390.08 g/mol
CAS No. 74916-57-7
Cat. No. B1231609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold disodium thiomalate
CAS74916-57-7
SynonymsAurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium
Molecular FormulaC4H3AuNa2O4S
Molecular Weight390.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+]
InChIInChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3
InChIKeyVXIHRIQNJCRFQX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  practically insoluble in alcohol, ether

Structure & Identifiers


Interactive Chemical Structure Model





Gold Disodium Thiomalate (CAS 74916-57-7): Chemical Identity and Therapeutic Classification


Gold disodium thiomalate (CAS 74916-57-7), also known as sodium aurothiomalate or gold sodium thiomalate (GST), is a water-soluble organogold(I) complex with the molecular formula C₄H₃AuNa₂O₄S and molecular weight of 390.08 g/mol [1]. The compound exists as a variable mixture of mono- and disodium salts of gold thiomalic acid and is administered exclusively via intramuscular injection as a disease-modifying antirheumatic drug (DMARD) for active progressive rheumatoid arthritis [2]. Historically, GST has been the most extensively studied injectable gold compound, with clinical use dating to the mid-20th century [3]. Beyond its established antirheumatic applications, GST has been identified as a selective inhibitor of atypical protein kinase C iota (PKCι) signaling and thioredoxin reductase (TrxR), prompting investigation of its antineoplastic potential [4].

Why Gold Disodium Thiomalate Cannot Be Interchanged with Alternative Gold-Based or Non-Gold DMARDs


Generic substitution among gold compounds or between gold-based DMARDs and non-gold alternatives is scientifically unsupported due to fundamental differences in pharmacokinetics, route-specific bioavailability, cellular distribution, and molecular targets. Injectable gold sodium thiomalate (GST) demonstrates serum gold concentrations of 600-800 μg/dL following weekly intramuscular dosing, whereas oral auranofin achieves whole blood gold levels of only 10-90 μg/dL with daily dosing, representing a 7- to 80-fold difference in systemic exposure [1]. The elimination half-life of GST is approximately 5.5 days compared to 17-26 days for auranofin, resulting in distinct steady-state accumulation profiles that preclude dose-equivalent substitution [1]. Furthermore, GST and auranofin exhibit divergent cellular compartmentalization: GST gold remains predominantly in serum, whereas auranofin gold rapidly associates with erythrocytes and other blood cells [2]. At the molecular level, GST inhibits B cell activation at nanomolar concentrations without affecting T cell function, a selectivity profile not uniformly shared across alternative antirheumatic agents [3]. These pharmacological divergences necessitate compound-specific selection based on the intended application, whether for established rheumatoid arthritis protocols or emerging oncology research programs [4].

Gold Disodium Thiomalate (GST) Quantitative Comparative Evidence Guide for Scientific Selection


GST vs. Auranofin: Systemic Gold Retention and Pharmacokinetic Divergence

Gold sodium thiomalate (GST) exhibits markedly greater and more prolonged systemic retention compared to oral auranofin. At 60 days post-administration, 43% of intravenously administered radiolabeled GST is retained in the body, decreasing to 30% at 180 days. In contrast, only 15% of radiolabeled auranofin remains at 10 days and less than 1% persists at 180 days [1]. This differential retention is further reflected in blood concentrations: weekly intramuscular GST (50 mg) achieves serum gold levels of 600-800 μg/dL post-injection and 300-350 μg/dL at trough, whereas daily oral auranofin (1-9 mg) produces whole blood gold levels of only 10-90 μg/dL [2].

Pharmacokinetics Gold Retention DMARD Bioaccumulation

GST vs. Methotrexate: Clinical Remission Rates in Early Erosive Rheumatoid Arthritis

In a 12-month double-blind randomized controlled trial of 174 patients with active early erosive rheumatoid arthritis, treatment with gold sodium thiomalate (GST, 50 mg/week intramuscular) produced a significantly higher clinical remission rate compared to methotrexate (MTX, 15 mg/week intramuscular). Clinical remission, defined as absence of swollen joints, ESR <20 mm, and no steroid requirement, was achieved in 24.1% (21/87) of GST-treated patients versus 11.5% (10/87) of MTX-treated patients (P < 0.05) [1]. Overall marked improvement (>50% reduction in swollen/tender joints and ESR) was observed in 76% of GST patients compared to 68% of MTX patients, though this difference did not reach statistical significance (P > 0.05) [1].

Rheumatoid Arthritis Clinical Remission DMARD Comparative Efficacy

GST vs. Auranofin: Comparative Tolerability and Withdrawal Due to Adverse Events

In a 48-week double-blind multicenter trial comparing auranofin and gold sodium thiomalate (GST) in 122 rheumatoid arthritis patients, GST demonstrated a higher withdrawal rate due to adverse reactions (26%) compared to auranofin (10%) [1]. Specific adverse event profiles also diverged: rash and pruritus occurred twice as frequently in GST-treated patients, while diarrhea occurred more frequently with auranofin (32% vs 19% with GST) [1]. A separate controlled trial confirmed that withdrawals for adverse effects were five times more frequent with GST treatment, and that thrombocytopenia, proteinuria, elevated liver enzymes, 'nitritoid' reactions, and 'gold pneumonitis' were observed exclusively in the GST treatment group [2].

Tolerability Adverse Events Safety Profile DMARD

GST vs. Methotrexate: Equivalent Efficacy with Divergent Toxicity Profiles

A 48-week randomized open-label study of 141 patients compared gold sodium thiomalate (GST) and methotrexate (MTX) in a socially deprived rheumatoid arthritis population. No differences in efficacy were found between the two groups across multiple clinical parameters, including ESR, C-reactive protein, Ritchie Articular Index, and pain scores [1]. However, GST caused significantly more withdrawals due to toxicity (43% GST vs 19% MTX; P = 0.0026) [1]. At 48 weeks, only 43% of GST patients continued treatment compared to 62% of MTX patients [1]. The study concluded that GST and low-dose MTX showed equivalent efficacy, but toxicity was more common with GST, positioning GST as a useful alternative specifically for patients in whom MTX is contraindicated [1].

Toxicity Withdrawal Rate Risk-Benefit DMARD

GST Selective B Cell Inhibition vs. Auranofin: Differential Immunomodulatory Potency

In vitro studies using highly purified human peripheral blood B and T cells demonstrate that gold sodium thiomalate (GST) exhibits preferential and potent inhibition of B cell function. GST at concentrations as low as 0.1 μg/mL (0.25 μM) almost completely suppressed B cell IgM production induced by Staphylococcus aureus Cowan 1 plus IL-2, while the same concentrations did not suppress T cell proliferation or IFN-γ production [1]. The inhibitory effect is attributable to the gold moiety rather than the thiomalate component, as sodium thiomalate alone did not inhibit IgM production [1]. In contrast, auranofin exhibits a distinct immunopharmacological profile, including inhibition of antibody-dependent cellular cytotoxicity and lysosomal enzyme release not observed to the same extent with GST [2].

B Cell Activation Immunomodulation Selectivity Mechanism of Action

GST Inhibition of HMGB1 Nuclear Translocation: A Gold-Specific Anti-Inflammatory Mechanism

Gold sodium thiomalate (GST) at pharmacologically relevant concentrations (tested range 0-250 μM) inhibits the extracellular release of high mobility group box chromosomal protein 1 (HMGB1) from activated macrophages and causes nuclear retention of this proinflammatory mediator [1]. This effect is gold-dependent, as sodium thiomalate alone did not affect HMGB1 release; furthermore, gold chloride also inhibited HMGB1 release, confirming the gold moiety as the active species [1]. Notably, GST did not affect secretion or production of TNF under the same conditions, demonstrating specificity of this anti-inflammatory mechanism [1]. The inhibition of HMGB1 release is mechanistically linked to GST-mediated suppression of IFN-β and nitric oxide production, both endogenous mediators of HMGB1 translocation [1].

HMGB1 Macrophage Anti-inflammatory Mechanism of Action

Gold Disodium Thiomalate: Validated Research and Industrial Application Scenarios


Established DMARD Comparator for Rheumatoid Arthritis Clinical Trial Benchmarking

Gold disodium thiomalate (GST) serves as a validated active comparator in rheumatoid arthritis clinical trials, supported by extensive head-to-head efficacy data against both methotrexate and auranofin [1]. In early erosive RA, GST achieves a 24.1% clinical remission rate at 12 months, providing a quantitative benchmark for evaluating novel therapeutic agents [2]. For research programs requiring historical DMARD efficacy comparators, GST offers well-documented response rates across multiple standardized clinical endpoints including joint swelling reduction, ESR improvement, and functional status measures [1].

In Vitro B Cell-Selective Immunomodulation Research Tool

GST provides a well-characterized tool for investigating B cell-specific immunomodulation, demonstrating complete suppression of B cell IgM production at 0.1 μg/mL (0.25 μM) without affecting T cell proliferation or IFN-γ production [3]. This selective inhibition, which requires the gold moiety as thiomalate alone shows no activity, makes GST valuable for dissecting humoral versus cellular immune pathways. Researchers investigating B cell activation, antibody production, or IL-2R (CD25) and transferrin receptor (CD71) expression modulation can leverage GST's quantified potency and documented selectivity profile [3].

Gold-Based HMGB1 Translocation Inhibition Studies

For investigations of HMGB1-mediated inflammation, GST represents a validated gold-dependent tool compound that inhibits HMGB1 nuclear export and extracellular release from activated macrophages without affecting TNF production [4]. This gold-specific mechanism (confirmed by lack of effect with sodium thiomalate and recapitulation with gold chloride) provides a chemical biology approach to studying HMGB1 intracellular trafficking. The characterized concentration range (0-250 μM) and established cellular models (RAW 264.7, THP-1 macrophages) offer a standardized experimental framework [4].

Long-Term Gold Retention and Tissue Distribution Pharmacokinetic Modeling

GST's distinctive pharmacokinetic profile—43% body retention at 60 days and 30% at 180 days—provides a model system for studying prolonged gold bioaccumulation and tissue distribution [5]. This contrasts sharply with oral auranofin (<1% retention at 180 days) and enables research into cumulative gold exposure effects, gold-mediated cellular uptake mechanisms, and long-term metal homeostasis [5]. The compound's predominant urinary excretion (70%) versus auranofin's fecal excretion (95%) further distinguishes its elimination pathway for comparative toxicokinetic studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gold disodium thiomalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.